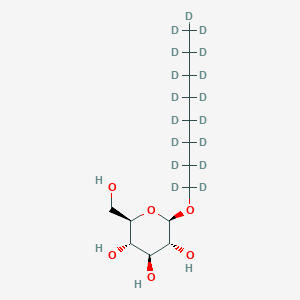
3,3-Difluoro-4,4-dimethylpyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-4,4-dimethylpyrrolidine hydrochloride is a useful research compound. Its molecular formula is C6H12ClF2N and its molecular weight is 171.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Applications
Synthesis of Biologically Active Compounds
3,3-Difluoropyrrolidine hydrochloride is a key synthon in the synthesis of biologically active compounds. A fluorination-free synthesis method, starting from commercially available materials, yields 3,3-difluoropyrrolidine hydrochloride with high purity, demonstrating its utility in organic synthesis (Wei, Makowski, & Rutherford, 2012).
Production of Fluorinated Compounds
The synthesis of fluorinated piperidines, which are valuable in agrochemical and pharmaceutical chemistry, involves the use of 3,3-difluoro-4,4-dimethylpyrrolidine hydrochloride. This process includes deoxofluorination and selective deprotection, showcasing the compound's role in producing functionally diverse fluorinated structures (Surmont et al., 2009).
Material Science and Chemistry Applications
Anion Receptors and Sensors
Fluorinated calix[4]pyrrole and dipyrrolylquinoxaline, using this compound as a building block, act as neutral anion receptors. These compounds exhibit enhanced affinity for anions like fluoride and chloride, with potential application in naked-eye sensors for phosphate anion detection (Anzenbacher et al., 2000).
Photophysical Properties in Luminescent Materials
Heteroleptic cationic Ir(III) complexes, incorporating the compound, display fluorescence-phosphorescence dual-emission and aggregation-induced emission properties. These properties are significant for designing smart luminescent materials, with applications in data security protection (Song et al., 2016).
Polymer Science Applications
- Polyimide Synthesis: Polyimides synthesized from fluorine-containing crystalline diamines, which could involve this compound, show excellent solubility, good thermal stability, and mechanical properties. These materials have potential applications in areas requiring materials with low dielectric constants and high optical transparency (Yang et al., 2006).
Catalysis Applications
- Catalytic Hydrodefluorination: The compound may be involved in the catalytic hydrodefluorination of polyfluorinated compounds, as demonstrated in studies involving similar fluorine-containing structures. This process is crucial for the conversion of highly fluorinated compounds to less fluorinated or non-fluorinated derivatives (Beltrán et al., 2011).
Pharmaceutical Research Applications
- Building Block in Medicinal Chemistry: 3,3-Difluoropyrrolidin-4-ol, related to this compound, is identified as a valuable building block in medicinal chemistry. Its synthesis routes highlight its potential in the development of new pharmaceuticals (Si et al., 2016).
Safety and Hazards
特性
IUPAC Name |
3,3-difluoro-4,4-dimethylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-5(2)3-9-4-6(5,7)8;/h9H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWZMOPPPCZLKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1(F)F)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253638-76-3 |
Source


|
| Record name | 3,3-difluoro-4,4-dimethylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B3000200.png)

![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B3000202.png)

![(8-Methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone](/img/structure/B3000206.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B3000207.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3000210.png)
![4-methoxy-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B3000211.png)

